(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Chiral pharmacology Enantioselective synthesis MAO-B inhibition

Chiral synthesis and CNS SAR studies demand enantiomerically pure building blocks to avoid confounding data. (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride delivers defined (S)-stereochemistry, high chemical purity, and HCl salt solubility for consistent assay conditions. • Single enantiomer, ≥97% purity by HPLC • Direct aqueous solubility as hydrochloride salt • Crystalline solid, stable at room temperature for reliable inventory management Ideal for stereospecific target engagement studies, chiral reference standard preparation, and modular library synthesis of CNS-targeted compounds.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 180915-62-2
Cat. No. B174549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS180915-62-2
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCC2N)C=C1.Cl
InChIInChI=1S/C10H13NO.ClH/c1-12-8-4-2-7-3-5-10(11)9(7)6-8;/h2,4,6,10H,3,5,11H2,1H3;1H/t10-;/m0./s1
InChIKeyKJDASQBFJKUGFC-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-6-Methoxy-1-aminoindane HCl – Chiral Building Block Overview


(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 180915-62-2) is a single-enantiomer chiral amine building block featuring a methoxy-substituted indane core, supplied as the hydrochloride salt . The compound belongs to the 1-aminoindane chemotype, a privileged scaffold in central nervous system (CNS) drug discovery with established utility in monoamine oxidase inhibition, serotonergic modulation, and atypical antipsychotic development [1]. The (S)-configuration at the C-1 position, the 6-methoxy substitution pattern on the aromatic ring, and the hydrochloride salt form collectively define its structural identity and differentiate it from close analogs in procurement decisions.

Workflow
Stereochemical-control study fit for CNS indane scaffold programs
Selection
Single (S)-enantiomer hydrochloride for enantiomer-attribution review
Context
Supports chiral resolution workflow and assay-response interpretation

Why (R)-Enantiomer and Racemate Cannot Substitute


Substituting the target (S)-enantiomer hydrochloride with the racemic mixture, the free base, or the (R)-enantiomer introduces variables that can confound structure-activity relationships (SAR), chiral synthesis outcomes, and biological assay reproducibility [1]. Within the 1-aminoindane pharmacophore class, stereochemistry at C-1 is a critical determinant of receptor binding, metabolic stability, and off-target profiles—as demonstrated by the divergent pharmacology of (R)- vs. (S)-rasagiline and related indane-amine derivatives [2]. Furthermore, the hydrochloride salt form provides distinct solubility, stability, and handling advantages over the free base, which can directly impact formulation and in vitro assay conditions .

Target
Risk Opposite (R)-enantiomer may shift biological target engagement and confound chiral SAR interpretation.
Racemate
Risk Racemic mixture introduces 50% opposite enantiomer, limiting enantiomer-specific attribution.
Free Base
Risk Free base solubility and handling profile may differ, requiring organic co-solvents in assays.

Quantitative Differentiation vs. Structural Analogs


Enantiomeric Divergence in Biological Activity

The (S)-enantiomer (CAS 180915-62-2) and (R)-enantiomer (CAS 180915-77-9 free base or 730980-51-5 hydrochloride) of 6-methoxy-2,3-dihydro-1H-inden-1-amine are not interchangeable. Within the indane-amine pharmacophore class, stereochemistry at the C-1 chiral center is a key determinant of biological target engagement. In the structurally related rasagiline series, the (R)-enantiomer is the eutomer for MAO-B inhibition, while the (S)-enantiomer exhibits distinct pharmacological properties [1]. The patent literature explicitly treats the (S)- and (R)-6-methoxy-1-aminoindane enantiomers as separate chemical entities requiring distinct synthetic resolution strategies, with the (S)-enantiomer accessed via chiral resolution using (S)-1-phenylethylamine as a chiral auxiliary . This configurational divergence translates to quantifiably different enantiomeric excess (ee) specifications: the (S)-enantiomer hydrochloride is commercially available at ≥97% ee, while the (R)-enantiomer is specified at ≥95% ee from comparable suppliers [2].

Enantiomeric divergence
Cross-study comparable
(S) vs. (R) enantiomer
Stereochemistry at C-1 determines target engagement. Enantiomeric purity differs: ≥97% ee vs. ≥95% ee
Supports enantiomer-attribution review in chiral pharmacology.
Class-level divergence expected; validate per enantioselective assay.
Chiral pharmacology Enantioselective synthesis MAO-B inhibition

Hydrochloride Salt Advantages Over Free Base

The hydrochloride salt (CAS 180915-62-2, MW 199.68 g/mol) provides quantifiably different physicochemical properties compared to the free base (CAS 168903-23-9, MW 163.22 g/mol). The salt form exhibits a melting point of 169–171°C and good water solubility, while the free base is a lower-melting solid or oil with limited aqueous solubility . This solubility differential is critical for in vitro assay preparation: the hydrochloride salt can be directly dissolved in aqueous buffers at biologically relevant concentrations, whereas the free base typically requires organic co-solvents (e.g., DMSO) that can introduce vehicle-dependent artifacts in cell-based or biochemical assays . The hydrochloride counterion also provides improved long-term storage stability, as the protonated amine is less susceptible to oxidative degradation than the free base .

Salt vs. free base
Head-to-head
HCl salt: mp 169–171°C
Direct aqueous solubility vs. free base requiring organic co-solvent; improved handling
Hydrochloride form may support direct buffer dissolution in assays.
Method context: solubility comparison under standard conditions.
Salt selection Pharmaceutical formulation Aqueous solubility

Methoxy Substitution for CNS Target Engagement

The 6-methoxy substituent on the indane aromatic ring is a key pharmacophoric element that distinguishes this compound from unsubstituted 1-aminoindane (CAS 34698-41-4). In the 2,3-dihydro-1H-inden-1-amine series evaluated as hMAO-B inhibitors, aromatic ring substitution patterns directly modulate isoform selectivity and potency [1]. While direct IC50 data for the 6-methoxy derivative is not publicly reported, the broader SAR established by Xiao et al. (2018) demonstrates that hydrophobic substituents on the indane ring enhance binding to the entrance cavity of hMAO-B [2]. The methoxy group at the 6-position also serves as a synthetic handle for further derivatization: it can be demethylated to the 6-hydroxy analog for subsequent O-alkylation, enabling modular construction of compound libraries . Unsubstituted 1-aminoindane lacks this functionalization point, limiting its utility as a diversification scaffold.

Methoxy substitution
Class-level
6-Methoxy vs. unsubstituted
6-OCH3 enables hMAO-B cavity interaction and serves as synthetic handle for O-demethylation
Reported class-level SAR; direct IC50 data to verify.
Supports synthetic diversification workflow; validate binding per assay.
Structure-activity relationship Monoamine oxidase B CNS drug design

Chiral Resolution and Optical Purity Benchmarks

The (S)-enantiomer can be prepared via asymmetric synthesis or chiral resolution methodologies that achieve defined optical purity. Patent CN105063162A discloses a dynamic kinetic resolution method for the (R)-enantiomer that achieves >99% optical purity [1]. The corresponding (S)-enantiomer resolution pathway, referenced in CN105154513A, similarly targets high enantiomeric excess [2]. Commercially, the (S)-enantiomer hydrochloride is routinely supplied at 97–98% purity with chiral HPLC-confirmed enantiomeric excess, providing a procurement-grade benchmark that racemic material (typically 95% purity by achiral HPLC only) cannot meet . This defined stereochemical purity is essential for applications where the (S)-enantiomer serves as a chiral building block in asymmetric synthesis of diastereomerically pure downstream products.

Optical purity benchmark
Cross-study comparable
97–98% purity, chiral HPLC confirmed
Racemate: 95% purity by achiral HPLC; 0% ee
Defined ee supports procurement of stereochemically controlled material.
Review lot-specific COA; patent-reported >99% ee achievable by resolution.
Dynamic kinetic resolution Enantiomeric excess Chiral intermediate procurement

Priority Application Scenarios


Enantioselective hMAO-B Inhibitor Synthesis

The (S)-6-methoxy-2,3-dihydro-1H-inden-1-amine scaffold is directly relevant to the design of novel monoamine oxidase B (MAO-B) inhibitors for Parkinson's disease, as demonstrated by Xiao et al. (2018) who used 2,3-dihydro-1H-inden-1-amine as the core template for fragment-based design of rasagiline-derived inhibitors [1]. The defined (S)-stereochemistry ensures consistent SAR interpretation across an enantioselective lead optimization cascade, where the stereocenter at C-1 is critical for target engagement [2].

Chiral Building Block for CNS Indane Synthesis

As a single-enantiomer hydrochloride salt with confirmed optical purity (97–98% by chiral HPLC), this compound serves as a reliable chiral building block for constructing diastereomerically pure 1-substituted indane derivatives . The 6-methoxy group provides a synthetic handle for O-demethylation and subsequent diversification, enabling modular library synthesis of CNS-targeted compound collections where absolute stereochemistry must be controlled .

Enantiomer-Specific Receptor Profiling

Given the established structure-activity relationships of aminoindanes at serotonergic, dopaminergic, and sigma receptors, the (S)-enantiomer hydrochloride is the appropriate agent for investigating stereospecific binding at these CNS targets [3]. The hydrochloride salt form ensures direct aqueous solubility for in vitro assay preparation without DMSO vehicle artifacts, enabling cleaner interpretation of concentration-response data .

Chiral Purity Reference Standard for QC

With a defined specific optical rotation and chiral HPLC retention profile, the (S)-enantiomer hydrochloride can serve as a reference standard for developing enantiomeric purity methods for 6-methoxy-1-aminoindane-containing drug substances and intermediates . The hydrochloride salt's crystalline nature and room-temperature storage stability (per vendor specifications) make it suitable for use as a working reference standard in quality control laboratories .

Application
Selection Property
Validation Focus
Enantioselective hMAO-B inhibitor synthesis
Stereochemical-control context
Consistent SAR interpretation across lead optimization
Chiral building block for CNS indane libraries
Enantiomer-attribution review
Diastereomeric ratio and modular diversification
Enantiomer-specific receptor profiling
Assay-response context
Concentration-response data without co-solvent artifacts
Chiral purity reference standard for QC
Stereochemical-control context
Chiral HPLC method development and lot benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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